molecular formula C8H6ClNO3S B12339669 3-Cyano-5-methoxybenzenesulfonyl chloride

3-Cyano-5-methoxybenzenesulfonyl chloride

Cat. No.: B12339669
M. Wt: 231.66 g/mol
InChI Key: ODODFMFNROQABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-methoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO3S . It is a derivative of benzenesulfonyl chloride, featuring a cyano group at the third position and a methoxy group at the fifth position on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methoxybenzenesulfonyl chloride typically involves the chlorination of 3-Cyano-5-methoxybenzenesulfonic acid or its salts. One common method is the reaction of 3-Cyano-5-methoxybenzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Organic solvents like dichloromethane, chloroform

    Catalysts: Acid or base catalysts depending on the reaction

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    3-Cyano-5-methoxybenzenesulfonic acid: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 3-Cyano-5-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-5-methoxybenzenesulfonyl chloride is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for the formation of a wider range of derivatives compared to its simpler counterparts .

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

3-cyano-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-2-6(5-10)3-8(4-7)14(9,11)12/h2-4H,1H3

InChI Key

ODODFMFNROQABQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#N)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.